molecular formula C12H8F3NO2 B6368476 2-Hydroxy-6-(4-trifluoromethoxyphenyl)pyridine, 95% CAS No. 1111110-65-6

2-Hydroxy-6-(4-trifluoromethoxyphenyl)pyridine, 95%

Cat. No. B6368476
CAS RN: 1111110-65-6
M. Wt: 255.19 g/mol
InChI Key: UBSBVDSTBGMVSE-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(4-trifluoromethoxyphenyl)pyridine (95%) is a highly reactive compound with many potential applications in the field of scientific research. This compound is a derivative of pyridine, and is composed of two nitrogen atoms, two oxygen atoms, and four carbon atoms. It is a colorless, odorless, and highly soluble compound. It is also known as 4-trifluoromethoxyphenyl)pyridine-2-ol, 2-hydroxy-6-(4-trifluoromethoxyphenyl)pyridine, or 2-hydroxy-6-(4-trifluoromethoxy)pyridin-2-ol.

Mechanism of Action

2-Hydroxy-6-(4-trifluoromethoxyphenyl)pyridine (95%) acts as a proton donor in reactions, donating protons to other molecules. This proton donation is essential for the synthesis of many compounds, as it allows for the formation of new bonds. Additionally, it is believed that this compound can act as a Lewis base, accepting electrons from other molecules and forming new bonds.
Biochemical and Physiological Effects
2-Hydroxy-6-(4-trifluoromethoxyphenyl)pyridine (95%) has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to have anti-inflammatory and anti-cancer properties. Additionally, it has been shown to have antioxidant and anti-oxidative properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

2-Hydroxy-6-(4-trifluoromethoxyphenyl)pyridine (95%) has several advantages and limitations for use in lab experiments. One of the major advantages is that it is a highly reactive compound, making it ideal for use in synthesizing a variety of compounds. Additionally, it is a relatively inexpensive compound, making it cost-effective for use in research. However, it is also important to note that it is a highly toxic compound, and should be handled with care in the laboratory.

Future Directions

2-Hydroxy-6-(4-trifluoromethoxyphenyl)pyridine (95%) has many potential future applications in the field of scientific research. One of the most promising areas is the development of new drugs and treatments for various diseases. Additionally, this compound could be used in the development of new materials and polymers, as well as in the synthesis of various heterocyclic and heteroaromatic compounds. Furthermore, it could be used to develop new catalysts for chemical reactions, as well as to improve the efficiency of existing catalysts. Finally, it could be used to develop new methods for synthesizing and purifying compounds, as well as to improve the quality of existing syntheses.

Synthesis Methods

2-Hydroxy-6-(4-trifluoromethoxyphenyl)pyridine (95%) can be synthesized by a variety of methods. The most common method is a reaction between 2-hydroxy-6-(4-trifluoromethoxyphenyl)pyridine and a strong acid, such as sulfuric acid or hydrochloric acid. This reaction yields a 95% pure product. Other methods used for synthesis include the use of anhydrous aluminum chloride and a microwave-assisted reaction.

Scientific Research Applications

2-Hydroxy-6-(4-trifluoromethoxyphenyl)pyridine (95%) has a wide range of applications in the field of scientific research. It is used as a reagent in the synthesis of various compounds, such as heterocyclic compounds and heteroaromatic compounds. It is also used as a reactant in the synthesis of various drugs, such as anti-cancer drugs and anti-inflammatory drugs. Additionally, it is used as a catalyst in the synthesis of various polymers and other materials.

properties

IUPAC Name

6-[4-(trifluoromethoxy)phenyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2/c13-12(14,15)18-9-6-4-8(5-7-9)10-2-1-3-11(17)16-10/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSBVDSTBGMVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683148
Record name 6-[4-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-6-(4-trifluoromethoxyphenyl)pyridine

CAS RN

1111110-65-6
Record name 6-[4-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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